tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of appropriate precursors under controlled conditions, often using strong bases or acids to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the dimethylamino moiety and the carboxylate ester group makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[211]hexane-2-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a tool in molecular biology experiments. Its ability to interact with biological macromolecules makes it useful in probing biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific biological activities, such as enzyme inhibition or receptor binding.
Industry: In the industrial sector, tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Tert-butyl (E)-4- (3- (dimethylamino)acryloyl)piperidine-1-carboxylate
Phosphazene base P1-t-Bu
Zanubrutinib impurity-11
Uniqueness: Tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[211]hexane-2-carboxylate stands out due to its bicyclic structure and the presence of both a dimethylamino group and a carboxylate ester group
Properties
CAS No. |
2680533-95-1 |
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Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-6-13(15,7-10)9-14(4)5/h10H,6-9H2,1-5H3 |
InChI Key |
NPOAGXYVRFNVPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)CN(C)C |
Purity |
95 |
Origin of Product |
United States |
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